Avermectin B2b monosaccharide is a derivative of avermectin, a class of macrocyclic lactones produced by the bacterium Streptomyces avermitilis. Avermectins are known for their potent antiparasitic and insecticidal properties, making them valuable in agriculture and medicine. Avermectin B2b is one of the components in the avermectin family, characterized by its unique molecular structure and biological activity.
Avermectin compounds, including Avermectin B2b, are primarily sourced from Streptomyces avermitilis, which undergoes fermentation processes to produce these bioactive molecules. The biosynthesis of avermectins involves a complex pathway that includes polyketide synthases and various modifying enzymes that contribute to the structural diversity of the compounds .
Avermectin B2b falls under the classification of macrolides, which are large lactone compounds. It is specifically categorized as a glycosylated derivative due to the presence of a monosaccharide moiety attached to its aglycone structure. This classification highlights its structural similarities with other glycosylated macrolides, such as milbemycins .
The synthesis of Avermectin B2b monosaccharide typically involves fermentation processes followed by chemical modifications. The initial step includes the production of avermectin aglycone through polyketide synthesis, where specific acyl units are added sequentially to form the core structure .
Following fermentation, chemical modifications may be employed to introduce glycosylation at specific positions on the aglycone. Techniques such as enzymatic glycosylation or chemical glycosylation using activated sugars (e.g., dTDP-sugar) can be utilized to achieve this .
The biosynthetic pathway for Avermectin B2b involves several key enzymes:
The molecular structure of Avermectin B2b monosaccharide consists of a macrolide ring with a specific arrangement of hydroxyl groups and a monosaccharide unit attached. The core structure includes multiple chiral centers, contributing to its stereochemistry.
The molecular formula for Avermectin B2b is typically represented as CHO, indicating a complex arrangement of carbon, hydrogen, and oxygen atoms. The specific stereochemistry at various positions (e.g., C-13 and C-25) plays a crucial role in determining its biological activity .
Avermectin B2b can undergo various chemical reactions, including:
Chemical reactions involving Avermectin B2b often require careful control of conditions (e.g., pH, temperature) to avoid degradation. For example, it has been noted that avermectins are most stable at pH levels around 6.2 to 6.3 .
The mechanism of action for Avermectin B2b primarily involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to increased permeability of cell membranes to chloride ions, resulting in paralysis and death of the target organism.
Studies indicate that Avermectin B2b exhibits high potency against various nematodes and arthropods due to its ability to disrupt neuromuscular transmission effectively .
Avermectin B2b is typically a white to off-white solid with a melting point that varies depending on purity and formulation. Its solubility in organic solvents is higher than in water, which is characteristic of many macrolides.
Avermectin B2b monosaccharide has significant applications in both agriculture and medicine:
Research continues into optimizing its use through various formulations and delivery methods to enhance efficacy while minimizing side effects .
Avermectin B2b monosaccharide originates from the actinomycete Streptomyces avermitilis (reclassified as Streptomyces avermectinius in 2002), first isolated from a soil sample collected in Kawana, Japan, in 1978 [1] [7]. This strain was sent to Merck Research Laboratories, where fermented broths demonstrated potent anthelmintic activity against Nematospiroides dubius in mice. Subsequent bioassay-guided fractionation revealed a complex of eight closely related 16-membered macrocyclic lactones, categorized into four major (A1a, A2a, B1a, B2a) and four minor components (A1b, A2b, B1b, B2b). Avermectin B2b belongs to the minor "B" series, characterized by a 5-hydroxyl group (unlike the 5-methoxy group in the "A" series) and a C25 secondary-butyl substituent (designated "b") [1] [4]. Taxonomically, S. avermectinius belongs to the Actinomycetales order, renowned for producing pharmaceutically significant polyketide metabolites. The avermectin family's discovery was pivotal enough to warrant the 2015 Nobel Prize in Physiology or Medicine [1] [7].
Table 1: Taxonomic Classification of Avermectin B2b Monosaccharide-Producing Organism
Classification Level | Designation | Relevant Features |
---|---|---|
Domain | Bacteria | Prokaryotic microorganisms |
Phylum | Actinomycetota | High GC-content Gram-positive bacteria |
Class | Actinomycetes | Filamentous growth, antibiotic production |
Order | Actinomycetales | Soil-dwelling, sporulating |
Genus | Streptomyces | Complex secondary metabolism |
Species | S. avermectinius (formerly S. avermitilis) | Produces avermectin complexes |
Strain | MA-4680 (original isolate) | Source: Kawana, Japan soil sample |
Avermectin B2b monosaccharide is structurally defined by a 16-membered macrocyclic lactone backbone coupled with a single oleandrose sugar moiety at C13 (Figure 1). Critical differentiators include:
Functionally, the monosaccharide nature and specific substitutions render B2b monosaccharide less potent against target parasites compared to its disaccharide counterparts (e.g., ivermectin, derived from dihydroavermectin B1a/B1b) or major components like abamectin (avermectin B1) [1] [5]. Its primary significance lies more as a biosynthetic intermediate or minor fermentation product rather than a directly utilized anthelmintic agent.
Table 2: Key Structural Features Differentiating Avermectin B2b Monosaccharide from Close Homologues
Structural Feature | Avermectin B2b Monosaccharide | Avermectin B2a | Avermectin B1b | Avermectin A2b |
---|---|---|---|---|
C5 Substituent | Hydroxyl (-OH) | Hydroxyl (-OH) | Hydroxyl (-OH) | Methoxy (-OCH₃) |
C25 Alkyl Group | Isopropyl (-CH(CH₃)₂) | sec-Butyl (-CH₂CH(CH₃)CH₂CH₃) | Isopropyl (-CH(CH₃)₂) | Isopropyl (-CH(CH₃)₂) |
Sugar Units | Monosaccharide (Single oleandrose) | Disaccharide | Disaccharide | Disaccharide |
C22-C23 Bond | Single bond (C23-OH) | Single bond (C23-OH) | Double bond (C22=C23) | Double bond (C22=C23) |
Series Designation | B2b | B2a | B1b | A2b |
Avermectin B2b monosaccharide is intrinsically linked to the complex polyketide biosynthesis orchestrated by the ave gene cluster in S. avermectinius. This cluster encodes large modular polyketide synthases (PKSs: AVES1-4), modification enzymes (e.g., oxidoreductases, glycosyltransferases), and regulatory elements [3] [6] [8]. The pathway proceeds as follows:
Ecologically, Avermectin B2b monosaccharide, like other avermectins, enters soil primarily via excretion in the feces of treated livestock, where up to 98% of administered doses can be excreted unmetabolized [3] [7]. While data specific to B2b monosaccharide is less abundant than for major components like ivermectin or abamectin, its physicochemical properties (high log Kow ~3-4, low water solubility, strong adsorption to soil organic matter) suggest behavior similar to other avermectins. It binds tightly to soil particles, limiting leaching but potentially persisting and affecting soil-dwelling non-target organisms. Studies show even minor fermentation components can exert toxic effects on beneficial soil invertebrates like earthworms, springtails, and dung beetles at environmentally relevant concentrations, impacting decomposition processes and soil health [3] [7]. Its biodegradation in soil likely follows pathways involving oxidation and hydrolysis, potentially yielding more polar, less bioactive compounds [6] [12]. Its role in the environment is thus dual: a natural metabolite contributing to the chemical ecology of its producer Streptomyces and a potential anthropogenic contaminant with ecological consequences upon introduction via veterinary use.
Table 3: Key Enzymes in the Biosynthesis of Avermectin B2b Monosaccharide
Enzyme/Protein | Gene(s) | Function in B2b Monosaccharide Biosynthesis | Resulting Structural Feature |
---|---|---|---|
Modular PKS (Loading Module) | aveA1 | Incorporates starter unit: Isobutyryl-CoA | C25 isopropyl group ("b" homologue) |
Modular PKS (Module 2) | aveA2 | Incorporates extender unit; influences C22-C23 bond saturation | Partially determines "2" series potential |
Modular PKS (Module 5) | aveA3/aveA4 | Incorporates extender units; Ketoreductase domain activity | Forms C5 keto group (later reduced) |
AveE (P450 Monooxygenase) | aveE | Catalyzes furan ring formation | Hexahydrobenzofuran unit (C2-C8a) |
AveF (Ketoreductase) | aveF | Reduces C5 keto group to hydroxyl | Defines "B" series (C5-OH) |
AveC (Dehydratase-like) | aveC | Influences dehydration at C22-C23 | Favors "2" series (C22-C23 single bond, C23-OH) |
dTDP-L-Oleandrose Synthesis | aveBII-BVIII | Synthesizes activated sugar donor | Provides sugar for glycosylation |
AveBI (Glycosyltransferase) | aveBI | Transfers first L-oleandrose to C13 of aglycone | Forms monosaccharide (e.g., B2b monosaccharide) |
Figure 1: Core Structure of Avermectin B2b Monosaccharide
O||O--C--(CH2)2--CH3 | |CH3-CH O (C13-O-Glc) | |O=C--(CH2)2--CH--CH--CH2-CH3 | | |C C C| | |CH--O CH CH--CH3 | | |C C C / \ / \ / \ ( )-O... ( )( )-H (C25: iPr)\ / \ / \ / C C C | | | H3C-C (spiro) C22-C23-OH (2 series)
Glc = α-L-Oleandrose; iPr = isopropyl (C25)
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8